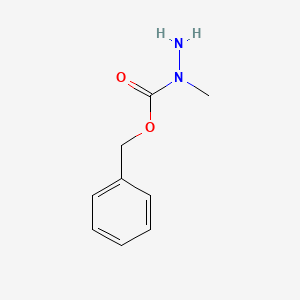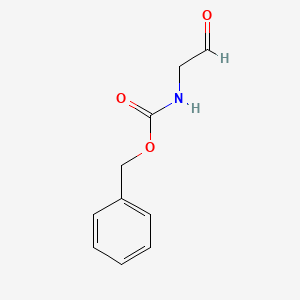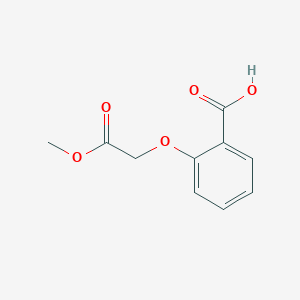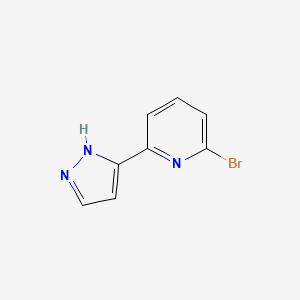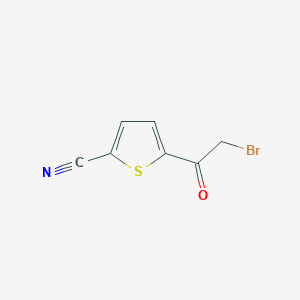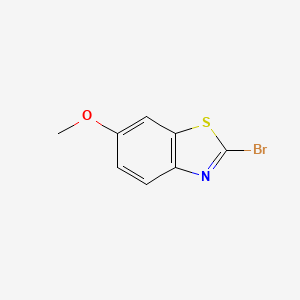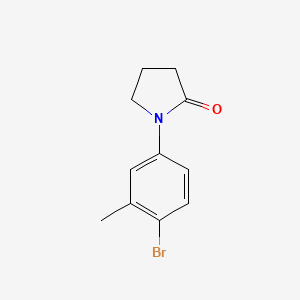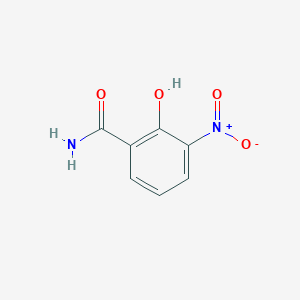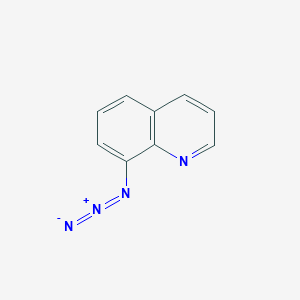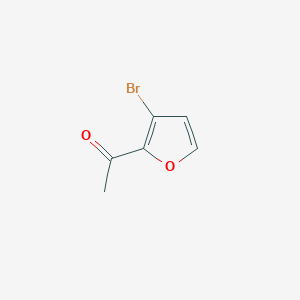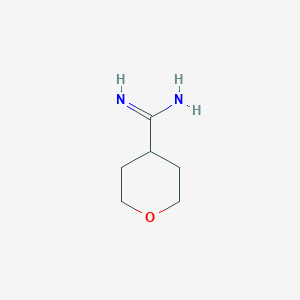
Oxane-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of S,N-heterocyclic (thiazolyl) substituted carboximidamides has been achieved with yields up to 82% from triazinium salts and primary or secondary amines that include pyridine or imidazole units . This process is significant as it provides a pathway to create ligands for metal complexation, particularly with Cu(II) and Zn(II). The synthesis of 3-Amino-1-carboxy-o-carborane and C-amino-C-carboxycarboranes follows a general method starting from monoacids and proceeding through nucleophilic attack by an alcohol on intermediate C-isocyanates, with subsequent deprotection steps to access the C-amines . Additionally, a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water has been reported to yield fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides .
Molecular Structure Analysis
The molecular structure of the synthesized carboximidamides is influenced by the nature of the amine substituents, as seen in the X-ray structure of the model complex Cu-4d . The ligation of metal cations is achieved by a 1,3,5-triazapentadienyl anion system. In another study, the crystal structure of a dimeric complex with 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid and 1,10-phenanthroline was determined, revealing a seven-coordinate dimmer with a distorted capped octahedral coordination geometry .
Chemical Reactions Analysis
The Zn(II) complexes synthesized from carboximidamides have been found to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with high molecular weights and minimal polyether contamination . This reaction showcases the potential of these complexes in catalysis and polymer production. The synthesis of 3-Amino-1-carboxy-o-carborane involves carbonylation of carbamates, resulting in high-yield production of the carbamate-protected amino acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are diverse. The Zn(II) complexes exhibit intrinsic activity as catalysts, with Turn Over Numbers (TON) up to 113, indicating their efficiency in catalyzing polymerization reactions . The fluorescent properties of the synthesized 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides were investigated, and their fluorescence quantum yield was measured, highlighting their potential in applications requiring luminescent materials . The luminescence property of the dimeric complex synthesized with 5-oxo-4-oxa-tricyclo[4.2.1.0]nonane-9-carboxylic acid was also studied, although specific details on its luminescence characteristics were not provided .
科学的研究の応用
1. Medical Applications in Ophthalmology
Oxane-4-carboximidamide, known in the form of Oxane HD, is used in ophthalmology, particularly for treating complicated cases of retinal detachment. It has been studied as a heavier-than-water internal tamponade in vitreoretinal surgery. This substance aids in achieving retinal reattachment in patients with recurrent retinal detachment and proliferative vitreoretinopathy, especially in cases where standard procedures have failed or in patients with inferior or posterior retinal breaks (Rizzo et al., 2005). Additionally, Oxane HD has been evaluated for its effectiveness in long-term treatment of complicated retinal detachment, showing promising results in terms of anatomical success and safety (Meng et al., 2010).
2. Role in Advanced Oxidation Processes
In the context of environmental science, Oxane-4-carboximidamide-related compounds have been explored for their role in advanced oxidation processes (AOPs). A study investigated the formation of free radical intermediates in an AOP using a system marketed as OxyZone®, which showed the presence of hydroxyl and sulfate radicals, advancing our understanding of chemical radicals in the treatment of aqueous phase contaminants like 1,4-dioxane (Cashman et al., 2019).
3. Chemical Synthesis and Catalysis
Oxane-4-carboximidamide derivatives have been synthesized for use as ligands in the complexation of metal ions like Cu(II) and Zn(II). These compounds have shown potential in catalyzing the copolymerization of carbon dioxide and epoxides, indicating their significance in the field of sustainable chemistry and industrial applications (Walther et al., 2006).
特性
IUPAC Name |
oxane-4-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPQNBFDNJRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxane-4-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


